molecular formula C14H9FO4 B599233 3'-Fluoro-[1,1'-biphenyl]-2,4'-dicarboxylic acid CAS No. 1261893-62-2

3'-Fluoro-[1,1'-biphenyl]-2,4'-dicarboxylic acid

Cat. No. B599233
CAS RN: 1261893-62-2
M. Wt: 260.22
InChI Key: YNOGECZNEPCVQJ-UHFFFAOYSA-N
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Description

“3’-Fluoro-[1,1’-biphenyl]-2,4’-dicarboxylic acid” is a chemical compound with the molecular weight of 216.21 . It is also known as 2-Carboxy-3’-fluorobiphenyl or 2-(3-Fluorophenyl)benzoic acid .


Molecular Structure Analysis

The molecular structure of “3’-Fluoro-[1,1’-biphenyl]-2,4’-dicarboxylic acid” can be represented by the InChI code: 1S/C13H9FO2/c14-10-5-3-4-9(8-10)11-6-1-2-7-12(11)13(15)16/h1-8H,(H,15,16) .


Chemical Reactions Analysis

As a biphenyl derivative, “3’-Fluoro-[1,1’-biphenyl]-2,4’-dicarboxylic acid” may undergo similar reactions to other biphenyl compounds. These can include electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical form of “3’-Fluoro-[1,1’-biphenyl]-2,4’-dicarboxylic acid” is solid . It has a boiling point of 96-98 degrees Celsius . Unfortunately, no further physical and chemical properties were found in the search results.

Safety and Hazards

The safety information for “3’-Fluoro-[1,1’-biphenyl]-2,4’-dicarboxylic acid” indicates that it may cause skin irritation, serious eye irritation, and may be harmful if swallowed . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-(2-carboxyphenyl)-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FO4/c15-12-7-8(5-6-11(12)14(18)19)9-3-1-2-4-10(9)13(16)17/h1-7H,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNOGECZNEPCVQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)C(=O)O)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70683329
Record name 3'-Fluoro[1,1'-biphenyl]-2,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Fluoro-[1,1'-biphenyl]-2,4'-dicarboxylic acid

CAS RN

1261893-62-2
Record name [1,1′-Biphenyl]-2,4′-dicarboxylic acid, 3′-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261893-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Fluoro[1,1'-biphenyl]-2,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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